![molecular formula C12H8N4O2 B3073989 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid CAS No. 1018588-63-0](/img/structure/B3073989.png)
4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid
Übersicht
Beschreibung
The compound “4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid” belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are bicyclic heterocycles formed by the fusion of a triazole ring with a pyrimidine ring . They are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines can be achieved through various methods. One such method involves a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . Another method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HRMS . The presence of characteristic peaks in these spectra can confirm the successful synthesis of the compound .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For instance, they can undergo a thermal retro Diels–Alder (RDA) reaction . Additionally, reactions of thiouracil and hydrozonoyl chlorides can give regioselectively [1,2,4]triazolo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, melting points can be determined using an electrothermal apparatus . Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR can provide information about the chemical properties of the compound .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid derivatives have been synthesized and evaluated for their antibacterial properties . Among these compounds, some exhibit moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line antibacterial agent ampicillin.
Other Potential Applications
Beyond the mentioned fields, researchers should explore additional applications, such as cardiovascular effects, neuroprotection, or enzyme inhibition.
Wirkmechanismus
Target of Action
The primary target of 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the cells from entering the S phase from the G1 phase . This results in the inhibition of cell proliferation, particularly in cancer cells where cell division is often uncontrolled .
Result of Action
The result of the action of 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is the significant inhibition of cell proliferation. This is achieved through the induction of cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Safety and Hazards
While specific safety and hazard information for “4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid” is not available, general precautions should be taken while handling similar compounds. This includes avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11(18)9-4-2-8(3-5-9)10-14-15-12-13-6-1-7-16(10)12/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOZPRBTNZHCSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid | |
CAS RN |
1018588-63-0 | |
Record name | 4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.